tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17457709
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate -](/images/structure/VC17457709.png)
Specification
Molecular Formula | C12H21NO3 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8(7-14)9-6-10(9)13/h8-10,14H,4-7H2,1-3H3 |
Standard InChI Key | XWYCDIFYBQURGO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C2C1C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Core Bicyclic Framework
The 2-azabicyclo[4.1.0]heptane system consists of a seven-membered ring containing one nitrogen atom, fused to a cyclopropane ring. X-ray crystallographic studies of analogous compounds reveal a boat-like conformation for the cycloheptane ring, with the cyclopropane moiety inducing significant ring strain . The hydroxymethyl group at C5 adopts an equatorial orientation, minimizing steric interactions with the Boc group at N2 .
Key structural features:
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Bicyclic core: Enhances metabolic stability compared to monocyclic analogs.
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Hydroxymethyl group: Provides a site for further functionalization (e.g., phosphorylation, glycosylation).
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Boc protection: Facilitates purification and prevents undesired side reactions at the nitrogen center .
Spectroscopic Characterization
Data from related compounds suggest the following spectral properties:
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¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 2H, CH₂OH), 3.20–3.10 (m, 1H, NCH), 1.45 (s, 9H, C(CH₃)₃) .
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¹³C NMR: 155.8 ppm (C=O), 79.2 ppm (C(CH₃)₃), 62.1 ppm (CH₂OH) .
Synthetic Methodologies
Reductive Amination Route
Levchenko et al. reported a scalable synthesis starting from tert-butyl (1R,3S,4S)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate :
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Borane-dimethyl sulfide complex reduces the lactam carbonyl to the corresponding amine.
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In situ protection with di-tert-butyl dicarbonate yields the Boc-protected intermediate.
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Ring-expansion via acid-catalyzed rearrangement forms the 2-azabicyclo[4.1.0]heptane core .
Optimized conditions:
Biological and Pharmacological Relevance
Drug Discovery Applications
The compound serves as a precursor to conformationally restricted analogs of bioactive molecules:
Structure-Activity Relationships (SAR)
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Hydroxymethyl position: C5 substitution improves water solubility by 3-fold compared to C6 analogs .
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Bicyclic framework: Reduces off-target binding to hERG channels (IC₅₀ > 30 μM vs. 1.2 μM for acyclic controls) .
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Boc group removal: Free amines exhibit 10× higher affinity for opioid receptors but require prodrug strategies for bioavailability .
Comparative Analysis with Structural Analogs
Table 1 highlights key differences between tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate and related compounds:
Compound | CAS Number | Substituent | LogP | Synthetic Yield |
---|---|---|---|---|
5-(Aminomethyl) analog | 1895362-82-9 | NH₂CH₂ | 1.2 | 65% |
5-Fluoro-5-(hydroxymethyl) derivative | 2387601-41-2 | F, HOCH₂ | 0.8 | 58% |
Target compound | - | HOCH₂ | 0.5 | 78% |
Key observations:
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The hydroxymethyl group confers the lowest LogP, enhancing suitability for CNS-targeted therapies .
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Fluorinated analogs show improved metabolic stability but require harsher synthesis conditions .
Challenges and Future Directions
Synthetic Limitations
Current methods face two key issues:
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Diastereomer separation: The cyclopropanation step produces a 3:1 mixture of endo/exo isomers, requiring costly chiral chromatography .
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Scale-up bottlenecks: Borane-mediated reductions exhibit exothermic risks above 100 g scale .
Emerging Applications
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